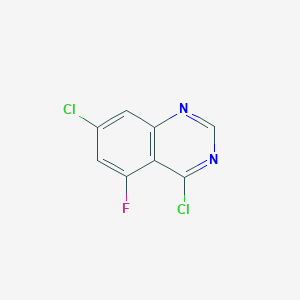

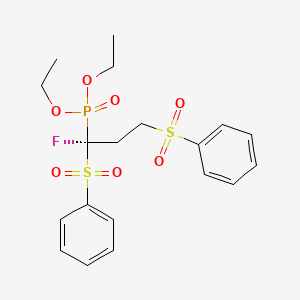

![molecular formula C10H18FNO2 B2955550 tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate CAS No. 1154870-60-6](/img/structure/B2955550.png)

tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enantioselective Synthesis

The compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure demonstrates the relative substitution of the cyclopentane ring, crucial for synthesizing β-2-deoxyribosylamine analogues (Ober et al., 2004).

Chemical Transformations

It has been used in the synthesis and transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This novel species, upon activation, reacts with various electrophiles to yield N-ester type compounds in high yield, demonstrating its versatility in organic synthesis (Sakaitani & Ohfune, 1990).

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating mild and efficient one-pot reactions for producing tert-butyl carbamates. These conditions are compatible with a wide range of substrates, showcasing its utility in synthesizing protected amino acids (Lebel & Leogane, 2005).

Intermediate in Biologically Active Compounds

It acts as an intermediate in the synthesis of many biologically active compounds, such as omisertinib (AZD9291), underlining its importance in medicinal chemistry. The synthesis process involves several steps, including acylation, nucleophilic substitution, and reduction, with the structures confirmed by MS and 1HNMR (Zhao et al., 2017).

Physicochemical and Pharmacokinetic Modulation

The tert-butyl group, a common motif in medicinal chemistry, is studied for its effects on bioactive compounds. Its incorporation can result in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. This highlights the importance of selecting alternative substituents during the drug discovery process (Westphal et al., 2015).

Material Science Applications

In material science, the tert-butyl moiety has been found to play a crucial role in gel formation and self-assembly processes. This is exemplified in studies where the presence of a tert-butyl group enabled the formation of strong blue emissive nanofibers, which could be used as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary targets of “tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate” are currently unknown . This compound belongs to carboxylic acid ester derivatives, which are often used as pharmaceutical intermediates and in medical experimental research .

Mode of Action

It’s known that carbamate compounds often work by interacting with their targets and inducing changes in their function

Biochemical Pathways

Carbamate compounds are known to influence various biochemical pathways, depending on their specific targets . More research is needed to identify the specific pathways affected by this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how “this compound” interacts with its targets and exerts its effects.

Propriétés

IUPAC Name |

tert-butyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJACCZSJXCXSE-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)

![3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one](/img/structure/B2955469.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)

![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)

![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)